molecular formula C11H14N2O3 B3727723 3-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]BENZENE-1,2-DIOL

3-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]BENZENE-1,2-DIOL

Cat. No.: B3727723
M. Wt: 222.24 g/mol
InChI Key: FXBUJUXZRQJNIR-XYOKQWHBSA-N
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Description

3-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]BENZENE-1,2-DIOL is a chemical compound that features a morpholine ring attached to a benzene ring through an imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]BENZENE-1,2-DIOL typically involves the reaction of 3-formylcatechol with morpholine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The imine formation is facilitated by the removal of water, often using a Dean-Stark apparatus or molecular sieves.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]BENZENE-1,2-DIOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

3-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]BENZENE-1,2-DIOL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]BENZENE-1,2-DIOL involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress or signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(E)-[(PYRROLIDIN-1-YL)IMINO]METHYL]BENZENE-1,2-DIOL: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

    3-[(E)-[(PIPERIDIN-1-YL)IMINO]METHYL]BENZENE-1,2-DIOL: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in 3-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]BENZENE-1,2-DIOL imparts unique properties such as increased solubility in water and enhanced stability under various conditions. These characteristics make it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-[(E)-morpholin-4-yliminomethyl]benzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-10-3-1-2-9(11(10)15)8-12-13-4-6-16-7-5-13/h1-3,8,14-15H,4-7H2/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBUJUXZRQJNIR-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=CC2=C(C(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/N=C/C2=C(C(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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